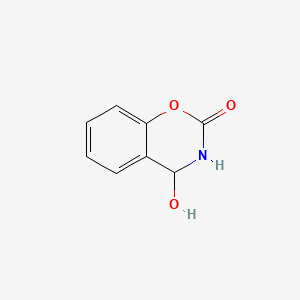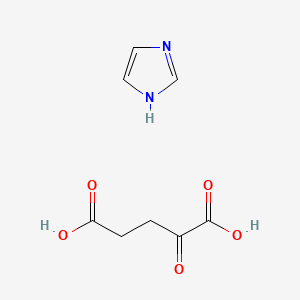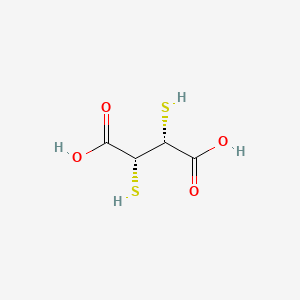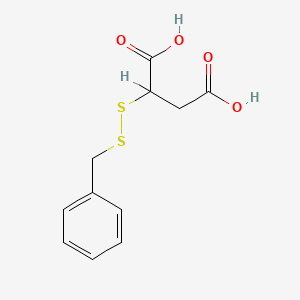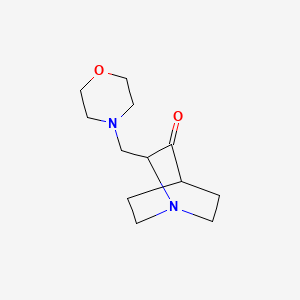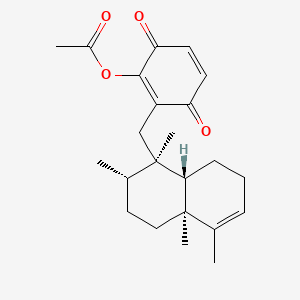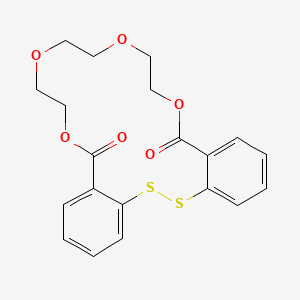
7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione involves several steps, typically starting with the preparation of the dibenzo core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetraoxadithiacyclooctadecine ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or sulfides .
Aplicaciones Científicas De Investigación
7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of complex ring systems. In biology, it may be investigated for its potential biological activity and interactions with biomolecules. In medicine, researchers explore its potential therapeutic applications, while in industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
When compared to similar compounds, 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione stands out due to its unique dibenzo structure and the presence of multiple oxygen and sulfur atoms. Similar compounds may include other dibenzo derivatives or compounds with similar ring systems. the specific arrangement of atoms in this compound gives it distinct chemical and physical properties, making it a valuable subject for research and industrial applications .
Propiedades
Número CAS |
62615-95-6 |
|---|---|
Fórmula molecular |
C20H20O6S2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
11,14,17,20-tetraoxa-2,3-dithiatricyclo[20.4.0.04,9]hexacosa-1(26),4,6,8,22,24-hexaene-10,21-dione |
InChI |
InChI=1S/C20H20O6S2/c21-19-15-5-1-3-7-17(15)27-28-18-8-4-2-6-16(18)20(22)26-14-12-24-10-9-23-11-13-25-19/h1-8H,9-14H2 |
Clave InChI |
SFOBSWFLXPNYPS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
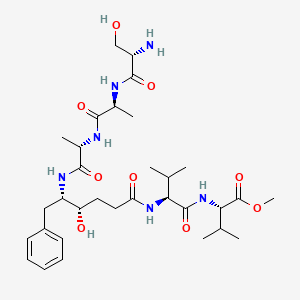
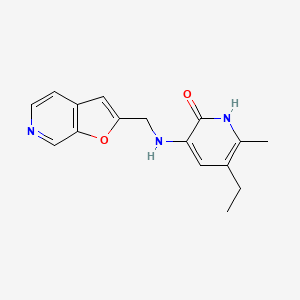
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
